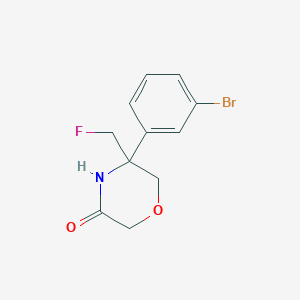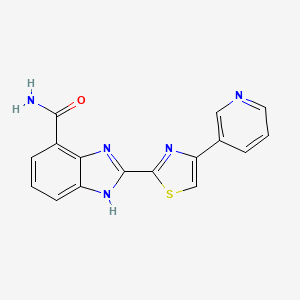
6-chloro-N-methyl-4-phenylpyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-methyl-4-phenylpyridazin-3-amine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-4-phenylpyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyridazine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Phenyl Substitution: The phenyl group can be introduced through a substitution reaction using phenyl halides and suitable catalysts.
Methylamine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-methyl-4-phenylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-chloro-N-methyl-4-phenylpyridazin-3-amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the pyridazine ring and the amine group makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of 6-chloro-N-methyl-4-phenylpyridazin-3-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Chloro-4-phenyl-pyridazin-3-yl)-ethyl-amine: Similar structure with an ethyl group instead of a methyl group.
(6-Chloro-4-phenyl-pyridazin-3-yl)-propyl-amine: Similar structure with a propyl group instead of a methyl group.
(6-Chloro-4-phenyl-pyridazin-3-yl)-butyl-amine: Similar structure with a butyl group instead of a methyl group.
Uniqueness
The uniqueness of 6-chloro-N-methyl-4-phenylpyridazin-3-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamine group may confer distinct properties compared to its analogs with different alkyl groups.
Conclusion
This compound is a compound with potential applications in various fields
Propriétés
Numéro CAS |
944469-00-5 |
|---|---|
Formule moléculaire |
C11H10ClN3 |
Poids moléculaire |
219.67 g/mol |
Nom IUPAC |
6-chloro-N-methyl-4-phenylpyridazin-3-amine |
InChI |
InChI=1S/C11H10ClN3/c1-13-11-9(7-10(12)14-15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15) |
Clé InChI |
QIARSWSQIPPOJI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C(C=C1C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-Bromo-phenyl)ethyl]-3-methyl-urea](/img/structure/B8324814.png)

![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-3-yl]-methanol](/img/structure/B8324832.png)
![2,4-Bis(methylthio)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B8324841.png)
![Ethyl 3-bromofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B8324842.png)

![3-Bromo-[1,8]naphthyridine-4-carbaldehyde](/img/structure/B8324860.png)

![[(1S)-1-(5-fluoropyridin-2-yl)propyl]amine](/img/structure/B8324885.png)


